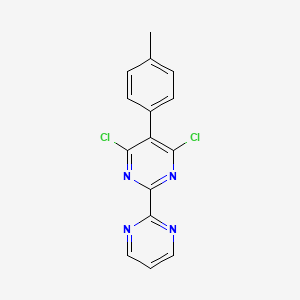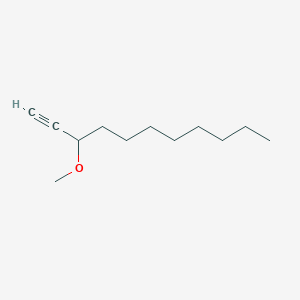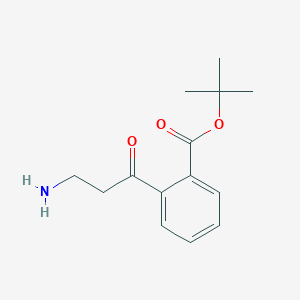![molecular formula C17H13NS B14238451 1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene CAS No. 464894-68-6](/img/structure/B14238451.png)
1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene is an organic compound with the molecular formula C18H15NS It is a derivative of benzene, characterized by the presence of an ethyl group, an ethynyl group, and an isothiocyanate group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene typically involves the following steps:
Preparation of 4-ethynylphenyl isothiocyanate: This intermediate can be synthesized by reacting 4-ethynylphenylamine with thiophosgene under controlled conditions.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with ethylbenzene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Addition: The isothiocyanate group can undergo nucleophilic addition reactions with amines, alcohols, and thiols to form corresponding thiourea, carbamate, and thiocarbamate derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation. Reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Nucleophilic Addition: Reagents include primary amines, alcohols, and thiols. The reactions are usually carried out in the presence of a base, such as triethylamine (TEA), under mild conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the compound.
Nucleophilic Addition: Products include thiourea, carbamate, and thiocarbamate derivatives.
科学的研究の応用
1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene has several scientific research applications:
作用機序
The mechanism of action of 1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene involves its interaction with cellular proteins and nucleic acids. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the modification of their structure and function. This can result in the inhibition of key cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death .
類似化合物との比較
Similar Compounds
1-Ethyl-4-ethynylbenzene: Similar in structure but lacks the isothiocyanate group, making it less reactive in biological systems.
4-Ethynylphenyl isothiocyanate: Similar in structure but lacks the ethyl group, which may affect its physical properties and reactivity.
Uniqueness
1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene is unique due to the presence of both the ethyl and isothiocyanate groups, which confer distinct chemical and biological properties
特性
CAS番号 |
464894-68-6 |
|---|---|
分子式 |
C17H13NS |
分子量 |
263.4 g/mol |
IUPAC名 |
1-ethyl-4-[2-(4-isothiocyanatophenyl)ethynyl]benzene |
InChI |
InChI=1S/C17H13NS/c1-2-14-3-5-15(6-4-14)7-8-16-9-11-17(12-10-16)18-13-19/h3-6,9-12H,2H2,1H3 |
InChIキー |
GAOADWDYBYDGNJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



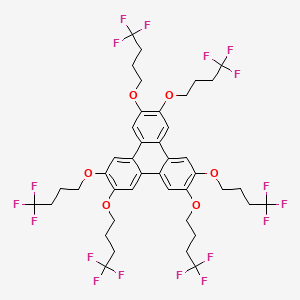
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14238386.png)
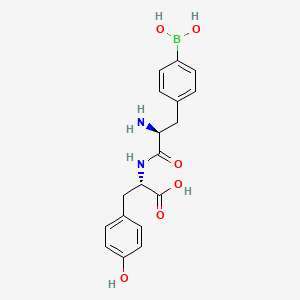
![3-[(Naphthalen-1-yl)oxy]prop-2-enenitrile](/img/structure/B14238398.png)

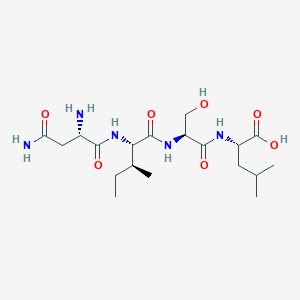
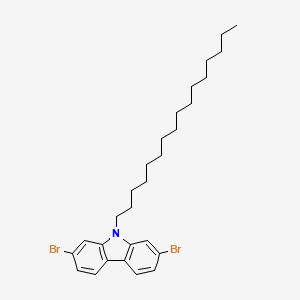
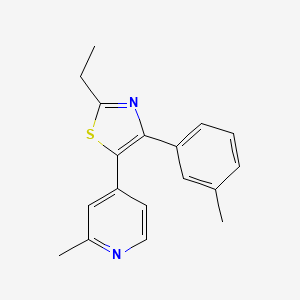
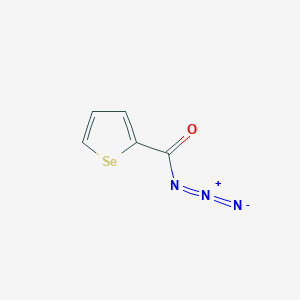
![N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14238455.png)
